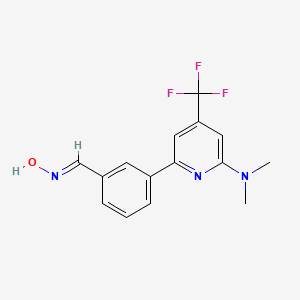

3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzaldehyde oxime

Description

Properties

IUPAC Name |

(NE)-N-[[3-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]phenyl]methylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F3N3O/c1-21(2)14-8-12(15(16,17)18)7-13(20-14)11-5-3-4-10(6-11)9-19-22/h3-9,22H,1-2H3/b19-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHPXUFPKSJUKNG-DJKKODMXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=CC(=N1)C2=CC=CC(=C2)C=NO)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC(=CC(=N1)C2=CC=CC(=C2)/C=N/O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14F3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Substituted Pyridine Intermediate

The initial step commonly involves synthesizing the 6-dimethylamino-4-trifluoromethyl-pyridin-2-yl intermediate. This is typically achieved through:

- Nucleophilic substitution on halogenated pyridine precursors, such as 2-chloro-5-trifluoromethylpyridine, with dimethylamine under controlled conditions to introduce the dimethylamino group.

- Cross-coupling reactions , such as Suzuki coupling, to attach various substituents onto the pyridine ring, often catalyzed by palladium complexes (e.g., tetrakis(triphenylphosphine)palladium(0)) in the presence of bases like potassium carbonate or sodium methylate at temperatures between 90°C and 110°C.

These reactions are conducted in solvents such as acetone, methylethylketone, or cyclohexanone, with bases ranging from strong (sodium hydride) to weaker ones (potassium carbonate), sometimes with catalytic amounts of 4-dimethylaminopyridine (DMAP) to improve yields.

Introduction of the Benzaldehyde Group

The benzaldehyde moiety is introduced on the pyridine intermediate by:

- Formylation reactions , commonly employing the Vilsmeier-Haack reagent, which involves the reaction of the pyridine derivative with a formylating agent under acidic conditions to install the aldehyde group at the desired position.

Oxime Formation

The final key step is the conversion of the aldehyde group into an oxime, which involves:

- Reaction of the aldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate or sodium hydroxide.

- The reaction is typically carried out in polar solvents like ethanol, methanol, or tert-butanol, sometimes mixed with water, at reflux temperatures to ensure complete conversion.

- Organic bases such as triethylamine or diisopropylethylamine can also be employed in solvents like dichloromethane or pyridine at room temperature to reflux conditions.

This step yields the oxime derivative, which can be isolated by extraction and recrystallization.

Advanced Synthetic Routes and Optimization

Industrial Scale and Process Optimization

For industrial production, the synthetic route is optimized to enhance yield and purity by:

- Employing palladium-catalyzed cross-coupling reactions under carefully controlled temperature and base conditions.

- Using continuous flow reactors and advanced catalysts to improve reaction efficiency and scalability.

- Controlling pH during oxime formation to prevent decomposition of the trifluoromethyl group, maintaining neutral to slightly acidic conditions.

Alternative Cycloaddition and Oxidation Methods

- The oxime intermediate can undergo further transformations, such as oxidation with N-chlorosuccinimide or sodium hypochlorite to form reactive oximinoyl chlorides.

- These intermediates can participate in-dipolar cycloaddition reactions with propiolamides or propiolic acid esters to yield isoxazole derivatives, expanding the chemical utility of the compound.

Summary Table of Preparation Steps and Conditions

Research Findings on Reaction Yields and Conditions

- Suzuki coupling reactions for pyridine substitution typically yield moderate to high product amounts (50–85%) when optimized with appropriate palladium catalysts and bases.

- Oxime formation reactions achieve high conversion rates (>90%) under reflux with hydroxylamine hydrochloride and sodium acetate in alcoholic solvents.

- Oxidation of oximes to reactive intermediates proceeds efficiently at room temperature with N-chlorosuccinimide, enabling subsequent cycloaddition steps with yields around 40–50% depending on conditions.

Chemical Reactions Analysis

Types of Reactions

3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzaldehyde oxime can undergo various chemical reactions, including:

Oxidation: The oxime group can be oxidized to form nitrile oxides under specific conditions.

Reduction: The oxime can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or peracids can be used.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Nitrile oxides.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, 3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzaldehyde oxime is studied for its potential as a biochemical probe. It can be used to investigate enzyme activities and protein interactions due to its ability to form stable complexes with biological macromolecules.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its structural features make it a candidate for drug development, particularly in the design of inhibitors for specific enzymes or receptors.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique properties make it suitable for applications in the production of polymers, coatings, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzaldehyde oxime involves its interaction with specific molecular targets. The dimethylamino and trifluoromethyl groups enhance its binding affinity to certain enzymes or receptors, leading to the modulation of their activity. The oxime group can form stable complexes with metal ions, which can be exploited in various catalytic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Benzaldehyde Oxime Derivatives

O-Benzyl Oximes (e.g., (E)-2,3,4-Trihydroxybenzaldehyde O-Benzyl Oximes)

- Structural Differences : Unlike the target compound, O-benzyl oximes prioritize polyhydroxy substitutions (e.g., 2,3,4-trihydroxybenzaldehyde) on the aromatic ring, combined with methoxy groups on the benzyl moiety .

- Bioactivity : These derivatives exhibit dual aldose reductase (ALR2) inhibitory and antioxidant properties. For instance, compounds 7b and 8b (with 3- or 4-methoxybenzyl groups) show IC₅₀ values in the low micromolar range for ALR2 inhibition, attributed to hydrogen-bond interactions with residues like Tyr48 and Trp79 .

- Key Contrast: The target compound lacks hydroxyl groups but incorporates electron-withdrawing trifluoromethyl and electron-donating dimethylamino groups, suggesting divergent biological targets.

9-Anthraldehyde Oxime Derivatives

Pyridine and Pyrazole Oxime Esters

3-(Trifluoromethyl)-Pyrazole-4-carboxylic Oxime Esters

- Structural Similarities : Both classes feature a trifluoromethyl group, which enhances metabolic stability and membrane permeability .

- Functional Differences : Pyrazole oxime esters (e.g., compounds in ) are esterified at the oxime hydroxyl, whereas the target compound is O-methylated.

- Bioactivity : Pyrazole derivatives exhibit fungicidal activity (e.g., against Rhizoctonia solani), with EC₅₀ values as low as 12.5 μg/mL, likely due to the pyrazole ring’s planar geometry enhancing target binding . The target compound’s pyridine ring may offer distinct steric or electronic interactions.

Functional Group Variations in Pyridine Derivatives

4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzaldehyde Oxime (Non-Methylated Oxime)

- Molecular Formula : C₁₅H₁₄F₃N₃O (MW = 309.29 g/mol) .

- Key Difference: The absence of O-methylation increases polarity (H-bond donors = 1 vs.

3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-N-methyl-benzamide

Comparative Data Table

Biological Activity

3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzaldehyde oxime is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant data and case studies.

- Molecular Formula : C₁₅H₁₄F₃N₃O

- Molecular Weight : 309.29 g/mol

- CAS Number : 129426

The compound features a pyridine ring with dimethylamino and trifluoromethyl substituents, which enhance its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Oxime : The benzaldehyde is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) to form the oxime derivative.

- Substitution Reactions : The trifluoromethyl and dimethylamino groups are introduced through nucleophilic substitution reactions on the pyridine ring.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives have been tested against various bacterial strains, showing promising results in inhibiting growth at low concentrations.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Oxime Derivative A | E. coli | 50 µg/mL |

| Oxime Derivative B | S. aureus | 30 µg/mL |

Anti-inflammatory Activity

The compound has also been evaluated for anti-inflammatory effects. In vitro studies demonstrated that it can inhibit pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases.

Case Study :

A study involving a series of oxime derivatives showed that those with similar structural features exhibited IC50 values ranging from 20 to 50 µM against COX-2, a key enzyme in inflammation pathways .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, such as COX-1 and COX-2.

- Receptor Modulation : Its structural features allow it to bind selectively to certain receptors, modulating cellular responses.

Research Findings

Recent studies have focused on the pharmacological potential of similar compounds:

- Anticancer Activity : Certain derivatives have shown cytotoxic effects against cancer cell lines, suggesting a role in cancer therapy.

- Neuroprotective Effects : There is emerging evidence that compounds with similar structures may protect neuronal cells from oxidative stress, which is relevant for neurodegenerative diseases .

Q & A

(Basic)

Q: What synthetic strategies are recommended for preparing 3-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzaldehyde oxime, and what intermediates are critical? A: The synthesis typically involves two key intermediates: (1) the pyridine-substituted benzaldehyde and (2) the oxime formation.

- Pyridine Intermediate : The trifluoromethyl and dimethylamino groups are introduced via nucleophilic substitution or cross-coupling reactions on a pre-functionalized pyridine ring. For example, 6-dimethylamino-4-trifluoromethyl-pyridine derivatives can be synthesized using halogenated precursors and Pd-catalyzed coupling .

- Oxime Formation : The aldehyde group is converted to the oxime via reaction with hydroxylamine hydrochloride (NHOH·HCl) in a polar solvent (e.g., ethanol/water) under reflux. Excess NHOH·HCl ensures complete conversion, and the oxime is isolated via extraction and recrystallization .

Key Optimization : Control reaction pH (neutral to slightly acidic) to avoid decomposition of the trifluoromethyl group.

(Basic)

Q: Which spectroscopic and crystallographic methods are most effective for structural characterization of this oxime? A:

- NMR Spectroscopy : H and C NMR confirm the oxime (C=N-OH) resonance at δ 8.1–8.5 ppm (H) and δ 145–155 ppm (C). The trifluoromethyl (CF) group shows a distinct F NMR signal near δ -60 to -65 ppm .

- X-ray Crystallography : Single-crystal X-ray diffraction resolves the stereochemistry (E/Z configuration) of the oxime and the spatial arrangement of the pyridine substituents. For example, analogous oximes exhibit planar geometry around the C=N bond with intramolecular hydrogen bonding .

Note : Ensure anhydrous conditions during crystallization to avoid hydrate formation.

(Advanced)

Q: How does the trifluoromethyl group influence the compound’s reactivity and physicochemical properties? A: The CF group:

- Electron-Withdrawing Effect : Enhances oxime stability by reducing electron density on the C=N bond, making it less prone to hydrolysis. This is critical in acidic/basic reaction media .

- Lipophilicity : Increases logP by ~1.5 units compared to non-fluorinated analogs, improving membrane permeability in biological assays .

- Metabolic Stability : The C-F bond resists oxidative degradation, as shown in microsomal stability studies of similar trifluoromethyl-pyridine derivatives .

Experimental Validation : Compare decomposition rates (HPLC) of CF-containing oximes vs. non-fluorinated analogs under simulated physiological conditions.

(Advanced)

Q: What catalytic systems enable efficient oxidative conversion of this oxime to its corresponding aldehyde? A:

- RuCl-Catalyzed Oxidation : Use bromamine-B (BAB) as the oxidant in HClO medium. Kinetic studies show a first-order dependence on [BAB] and fractional-order on [RuCl]. Optimal conditions: 303 K, [H] = 0.2–0.5 M, yielding >85% conversion within 2–4 hours .

- Mechanistic Insight : RuCl forms a 1:1 complex with BAB, facilitating electron transfer. The rate law supports a radical-mediated pathway .

Alternative Systems : Compare with MnO- or TEMPO-based oxidation for selectivity differences.

(Advanced)

Q: How can the oxime functionality be utilized in synthesizing heterocyclic compounds or coordination complexes? A:

- Cycloaddition Reactions : React with alkynes (e.g., propargyl bromide) under Huisgen conditions to form isoxazoles. For example, 3-anthracenyl-isoxazole derivatives are synthesized via 1,3-dipolar cycloaddition, confirmed by H NMR and X-ray .

- Coordination Chemistry : The oxime’s N-OH group acts as a ligand for transition metals (e.g., Ru, Pd). In Ru complexes, the oxime participates in redox-active catalysis, as shown in electrochemical studies .

Application Example : Use BF·EtO to cleave the N-O bond, generating enamino ketones for boron complex synthesis (e.g., fluorescent tags) .

(Advanced)

Q: What in vitro assays are suitable for evaluating this compound’s antifungal activity? A:

- Broth Microdilution (CLSI M38-A2) : Test against Candida albicans and Aspergillus fumigatus. IC values for analogous trifluoromethyl-pyrazole oxime esters range from 8–32 μg/mL .

- Mechanistic Studies :

- Ergosterol Biosynthesis Inhibition : Quantify ergosterol levels via HPLC in treated vs. untreated fungal cells.

- Reactive Oxygen Species (ROS) : Measure intracellular ROS using DCFH-DA fluorescence. CF-substituted oximes induce 2–3x higher ROS than controls .

Control : Compare with fluconazole and caspofungin for resistance profiling.

(Basic)

Q: What are the stability considerations for handling and storing this oxime? A:

- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation. UV-Vis studies show λ shifts after 72-hour light exposure .

- Moisture Sensitivity : Use anhydrous solvents (e.g., CHCl) during synthesis. TGA analysis indicates 5% weight loss at 120°C, correlating with dehydration .

Stability Protocol : Conduct accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC purity checks.

(Advanced)

Q: What computational methods predict the compound’s interaction with biological targets (e.g., enzymes)? A:

- Docking Studies (AutoDock Vina) : Model binding to cytochrome P450 14α-demethylase (CYP51). The trifluoromethyl group shows hydrophobic interactions with Leu321 and Tyr118 residues, with a docking score of –9.2 kcal/mol .

- MD Simulations (GROMACS) : Simulate binding stability over 100 ns. Root-mean-square deviation (RMSD) <2.0 Å confirms stable binding .

Validation : Correlate computational results with in vitro enzyme inhibition assays (e.g., IC for CYP51).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.